Cedrelone
Overview
Description
Cedrelone is a limonoid, a class of highly oxygenated triterpenoids. It was first isolated from the heartwood of Cedrela toona, a tree belonging to the Meliaceae family . This compound is known for its unique chemical structure, which includes a β-substituted furan ring at C-17, a β-epoxide function at C-14 and C-15, and a keto group . This compound has garnered significant interest due to its diverse biological activities, including antitumor and insecticidal properties .
Mechanism of Action
Target of Action
Cedrelone, a limonoid, primarily targets the Phenazine biosynthesis-like domain-containing protein (PBLD) . PBLD is a protein that plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound acts as an activator of PBLD . It interacts with PBLD, enhancing its function and leading to various downstream effects .
Biochemical Pathways
The activation of PBLD by this compound can lead to the modulation of various biochemical pathways. For instance, it has been associated with the promotion of the Ras and Rap1 signaling pathways . These pathways are involved in regulating cell growth, differentiation, and survival.
Result of Action
This compound has been found to induce apoptosis in cancer cells, leading to cell death . This makes it a potential candidate for antitumor treatments . It also inhibits cell growth and the epithelial-mesenchymal transition (EMT) phenotype .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the phytotoxic activity of limonoids, the class of compounds to which this compound belongs, seems to play a crucial role in their ecological function . .
Biochemical Analysis
Biochemical Properties
Cedrelone is known to interact with Phenazine biosynthesis-like domain-containing protein (PBLD), acting as an activator . It also has been found to have a significant impact on rust pustule emergence .
Cellular Effects
This compound has been observed to induce apoptosis in cancer cells
Molecular Mechanism
It is known to exert its effects through its interaction with PBLD
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrelone can be extracted from the heartwood of Cedrela toona using benzene as a solvent . The extraction process involves grinding the wood and subjecting it to solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in supercritical fluid extraction using carbon dioxide have shown promise for efficient extraction of this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Cedrelone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Cedrelone serves as a valuable intermediate in the synthesis of other bioactive limonoids and triterpenoids.
Medicine: Research has shown that this compound possesses antitumor properties, particularly against hepatocellular carcinoma.
Comparison with Similar Compounds
- Havanesin
- Trichilin
- Vilasinin
- Azadirone
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMUOVSEPOBWMK-BWLMZZBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254-85-9 | |
Record name | Cedrelone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise molecular targets of Cedrelone are still under investigation, research suggests several mechanisms of action:
- Mitochondrial-mediated Apoptosis: this compound induces apoptosis in cancer cells, likely by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). []
- Inhibition of Angiogenesis: this compound shows potential to inhibit the formation of new blood vessels, a crucial process in tumor growth and progression. []
- Cell Cycle Disruption: this compound can trigger cell cycle arrest in the G2/M phase, halting the proliferation of cancer cells. []
- Modulation of ERK/MAPK Signaling Pathway: This pathway is often dysregulated in cancer, and this compound's ability to modulate it contributes to its anticancer effects. []
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Some this compound derivatives exhibit moderate inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic disorders. []
- Inhibition of Protease Activity: this compound reduces protease activity in the midgut of Spodoptera frugiperda larvae, potentially disrupting digestion and impacting growth. []
ANone:
- Molecular Formula: C26H30O5 []
- Spectroscopic Data:
- IR: Characteristic peaks for hydroxyl, carbonyl, and furan ring functionalities. [, ]
- NMR (1H and 13C): Data consistent with the presence of a furan ring, hydroxyl group, and a complex ring system characteristic of limonoids. [, , ]
- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of this compound. [, ]
A: Limited research is available regarding the material compatibility and stability of this compound under various conditions. Studies primarily focus on its extraction and isolation from natural sources. [, ]
ANone: Current research primarily focuses on the biological activities of this compound rather than its catalytic properties. Therefore, information on its reaction mechanisms, selectivity, and catalytic applications is limited.
A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with potential target proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). [] This research helps to understand the potential binding modes and affinities of this compound analogs.
ANone:
- Acetylation: Modifying this compound through acetylation can enhance its cytotoxic activity against cancer cells. []
- Furyl-δ-Lactone Core: This structural motif appears crucial for the interaction of this compound and related compounds with target proteins, such as GSK-3β. []
- Presence of Specific Functional Groups: Studies suggest that the presence and position of hydroxyl, carbonyl, and epoxide groups influence the biological activity of this compound and its analogs. [, , ]
A: While detailed information on the stability of this compound under various conditions is limited, studies have explored its extraction and isolation using different techniques, suggesting potential strategies for handling and processing. [, ] Research on specific formulations to enhance its stability, solubility, or bioavailability is currently lacking.
ANone: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms is currently limited. Further research is needed to establish its in vivo activity, efficacy, and potential for therapeutic development.
A:
- In vitro: this compound demonstrates promising anticancer activity against various human cancer cell lines, including breast cancer (MDA-MB-231), [, ] glioma (U87), [] and others. It exhibits antiproliferative, pro-apoptotic, and anti-migratory effects in these models.
ANone: Currently, research on specific resistance mechanisms against this compound is scarce. Further investigation is necessary to determine potential cross-resistance with other compounds or drug classes, particularly if it advances to clinical development.
A: While detailed toxicological data for this compound in humans is limited, studies in insects suggest potential adverse effects on growth, development, and survival. [, , , , , ] Further research is crucial to establish its safety profile, including potential long-term effects, before considering clinical applications.
ANone:
- Early Studies: Initial investigations focused on the isolation and structural characterization of this compound from natural sources like Cedrela toona. [, , ]
- Bioactivity Exploration: Subsequent research revealed the insecticidal properties of this compound against various insect pests. [, , , , ]
- Anticancer Potential: More recent studies have uncovered the promising anticancer activity of this compound against different human cancer cell lines, suggesting a new avenue for therapeutic development. [, , ]
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